Ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate
Overview
Description
Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate is a complex organic compound that features a bithiazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bithiazole moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-aminothiazole with ethyl 2-bromoacetate to form an intermediate, which is then further reacted with benzoyl chloride to introduce the benzamido group. The final step involves cyclization to form the bithiazole ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bithiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized bithiazole derivatives.
Reduction: Reduced forms of the bithiazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiazole: A simpler bithiazole derivative with similar chemical properties.
4,4’-Bithiazole: Another bithiazole isomer with different substitution patterns.
Benzamidoethyl derivatives: Compounds with similar benzamido groups but different core structures.
Uniqueness
Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate is unique due to its combination of the bithiazole core and the benzamidoethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-18(23)14-11-26-17(21-14)13-10-25-15(20-13)8-9-19-16(22)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBXYHRQLJFCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301407 | |
Record name | MLS002920582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-79-3 | |
Record name | MLS002920582 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002920582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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